molecular formula C17H13ClO3 B11832715 4H-1-Benzopyran-4-one, 3-(4-chlorophenyl)-6-ethyl-7-hydroxy- CAS No. 106445-82-3

4H-1-Benzopyran-4-one, 3-(4-chlorophenyl)-6-ethyl-7-hydroxy-

Cat. No.: B11832715
CAS No.: 106445-82-3
M. Wt: 300.7 g/mol
InChI Key: NKFUWFJYZVCCAU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a hydroxy group attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 3-(4-Chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with unique chemical and biological properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-Chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one stands out due to its unique combination of functional groups and its potential for diverse biological activities. The presence of the chromen-4-one core structure, along with the chlorophenyl, ethyl, and hydroxy groups, contributes to its distinct chemical and biological properties .

Properties

CAS No.

106445-82-3

Molecular Formula

C17H13ClO3

Molecular Weight

300.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-ethyl-7-hydroxychromen-4-one

InChI

InChI=1S/C17H13ClO3/c1-2-10-7-13-16(8-15(10)19)21-9-14(17(13)20)11-3-5-12(18)6-4-11/h3-9,19H,2H2,1H3

InChI Key

NKFUWFJYZVCCAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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